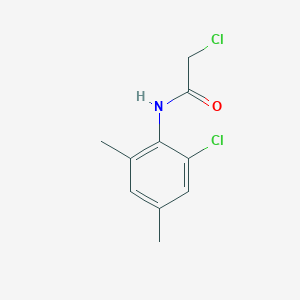

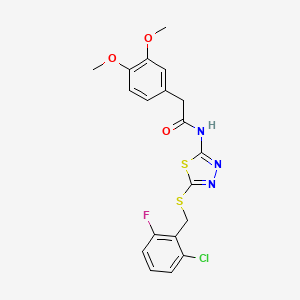

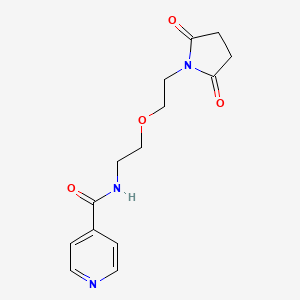

3-oxo-3-(2-phényl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Applications antimicrobiennes

Les composés contenant des ligands à base de 3-oxo-3-phényl-2-(2-phénylhydrazono)propanal ont montré une efficacité antimicrobienne prometteuse contre divers agents pathogènes, notamment les bactéries Gram-négatives (Escherichia coli et Klebsiella pneumonia), les bactéries Gram-positives (Staphylococcus aureus et Streptococcus mutans) et les champignons (Candida albicans et Aspergillus niger) .

Applications optoélectroniques

Ces composés ont également été utilisés dans des applications optoélectroniques telles que les cellules solaires sensibilisées par des colorants, les photodiodes et la photocatalyse. La complexation avec l'Ag a entraîné une diminution de la bande interdite pour correspondre au sommet du spectre solaire .

Applications agrochimiques

Les dérivés thiazoliques ont de larges applications dans différents domaines, tels que les produits agrochimiques .

Applications industrielles

Les dérivés thiazoliques sont utilisés dans des applications industrielles .

Sensibilisateurs photographiques

Les dérivés thiazoliques sont utilisés comme sensibilisateurs photographiques .

Applications pharmaceutiques

Les dérivés thiazoliques ont des activités pharmaceutiques et biologiques qui incluent des activités antimicrobiennes (sulfazole), antirétrovirales (ritonavir), antifongiques (abafungine), anticancéreuses (tiazofurine), antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépato protectrices .

Mécanisme D'action

Target of Action

Similar compounds have been found to target bacterial quorum sensing systems .

Mode of Action

Related compounds have been shown to inhibit bacterial quorum sensing systems . These systems are used by bacteria to communicate and coordinate behaviors such as biofilm formation and virulence production .

Biochemical Pathways

Similar compounds have been found to interfere with bacterial quorum sensing pathways . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms .

Result of Action

Related compounds have been found to inhibit bacterial growth and biofilm formation .

Action Environment

It is known that bacterial quorum sensing systems, which similar compounds target, respond to external factors such as nutrient availability .

Analyse Biochimique

Biochemical Properties

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By binding to the active sites of these enzymes, 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime can modulate their activity, leading to reduced production of pro-inflammatory mediators .

Cellular Effects

The effects of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation. By inhibiting the activation of NF-κB, 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime can reduce the expression of pro-inflammatory genes and cytokines .

Molecular Mechanism

At the molecular level, 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as COX and LOX, thereby preventing their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors like NF-κB, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime remains stable under specific conditions, but it may degrade over extended periods, leading to reduced efficacy .

Dosage Effects in Animal Models

The effects of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes. Enzymes such as cytochrome P450s play a role in the biotransformation of this compound, affecting its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported across cell membranes by solute carrier (SLC) transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence cellular metabolism .

Propriétés

IUPAC Name |

(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O2S/c20-15-7-4-8-16(21)14(15)12-25-23-10-9-17(24)18-11-22-19(26-18)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2/b23-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPLWQIDOMNDFF-AUEPDCJTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)

![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)

![3-Imidazo[1,2-a]pyrimidin-2-ylaniline](/img/structure/B2573796.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2573801.png)